BenchChemオンラインストアへようこそ!

(R)-(-)-Nifenalol

Chiral separation Analytical chemistry Quality control

(R)-(-)-Nifenalol (l-INPEA) is the enantiopure (R)-enantiomer of nifenalol, delivering twice the β-blocking potency of the racemate, while being virtually devoid of confounding local anesthetic (membrane-stabilizing) activity. With documented optical purity ≥97% ee, it is the definitive reference standard for chiral HPLC/SFC method validation and the preferred tool for isolating β-adrenoceptor-mediated effects in cardiac electrophysiology, including concentration-dependent EAD induction in Purkinje fibers. Choose this compound to eliminate stereochemical ambiguity and sodium-channel interference that compromise reproducibility when using racemic mixtures or alternative β-blockers.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 5302-35-2
Cat. No. B13575680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Nifenalol
CAS5302-35-2
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3/t11-/m0/s1
InChIKeyUAORFCGRZIGNCI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-Nifenalol (CAS 5302-35-2) – Beta-Adrenoceptor Antagonist for Cardiovascular Research & Chiral Separation


(R)-(-)-Nifenalol (also designated l‑INPEA) is the enantiopure (R)‑enantiomer of nifenalol, an aryloxypropanolamine‑derived β‑adrenergic receptor antagonist. The compound is characterized by a chiral center at the benzylic alcohol carbon and exhibits stereospecific pharmacological activity that distinguishes it from both the racemic mixture and the inactive (S)‑enantiomer [REFS‑1]. The levo‑rotatory (R)‑enantiomer accounts for the majority of β‑blocking activity and is approximately twice as potent as the racemate [REFS‑2]. (R)‑(−)‑Nifenalol is employed as a research tool for differentiating β‑adrenoceptor subtypes and for studying cardiac electrophysiology, particularly early afterdepolarization (EAD) phenomena [REFS‑3].

Why Racemic Nifenalol or Generic Beta-Blockers Cannot Substitute for (R)-(-)-Nifenalol


Interchange of beta‑adrenoceptor antagonists without regard to stereochemistry or ancillary pharmacological properties can confound experimental outcomes. The (R)‑enantiomer of nifenalol possesses distinct potency and a unique side‑effect profile relative to both its racemate and other beta‑blockers. Specifically, the levo‑isomer is twice as active as the racemate in blocking β‑receptors, while the dextro‑isomer is essentially inactive [REFS‑1]. Moreover, unlike prototypical beta‑blockers such as propranolol, (R)‑(−)‑nifenalol is virtually devoid of local anesthetic (membrane‑stabilizing) activity [REFS‑2]. Substituting a racemic mixture or a different beta‑blocker would therefore alter the effective concentration–response relationship and introduce confounding membrane effects, undermining reproducibility in receptor pharmacology or cardiac electrophysiology studies [REFS‑3].

Quantitative Comparative Evidence: Why (R)-(-)-Nifenalol Should Be Selected Over Analogs


Enantiomeric and Chemical Purity: >99% Chemical Purity and 97% ee Optical Purity

Commercially available (R)-(-)-Nifenalol (CAS 5302-35-2) is supplied with a chemical purity >99% and an optical purity of 97% ee as determined by chiral HPLC [REFS‑1]. This high level of enantiomeric excess ensures that the biological activity observed is attributable predominantly to the active (R)-enantiomer, minimizing confounding effects from the inactive (S)-isomer. In contrast, generic racemic nifenalol contains approximately 50% of the inactive enantiomer, effectively diluting the active component and complicating dose‑response interpretations.

Chiral separation Analytical chemistry Quality control

Stereoselective Beta-Adrenoceptor Antagonism: (R)-Nifenalol Is Twice as Potent as the Racemate

The levo‑rotatory (R)-enantiomer of nifenalol is approximately twice as active in blocking beta‑adrenoceptors as the racemic mixture, while the dextro‑rotatory (S)-enantiomer is essentially inactive [REFS‑1]. This stereospecificity was established through comparative functional antagonism studies using isoproterenol as the agonist on isolated tissues. The precise potency ratio (2×) enables researchers to calculate equivalent dosing when transitioning between enantiopure and racemic forms.

Beta-adrenoceptor pharmacology Stereoselectivity Receptor binding

Absence of Local Anesthetic Activity: (R)-Nifenalol Lacks Membrane-Stabilizing Effects Unlike Propranolol

(R)-(-)-Nifenalol is virtually devoid of local anesthetic (membrane‑stabilizing) properties, in stark contrast to propranolol, procaine, and butidrine [REFS‑1]. This differential profile has been verified in nerve conduction studies and action potential measurements in cardiac tissue. The lack of membrane‑stabilizing activity allows researchers to isolate pure β‑adrenoceptor‑mediated effects without the confounding influence of sodium channel blockade, which can alter action potential upstroke velocity and refractory periods.

Cardiac electrophysiology Membrane stabilization Beta-blocker side effects

Induction of Early Afterdepolarizations in Cardiac Purkinje Fibers: Quantitative Comparison with Sotalol

In isolated spontaneously beating guinea‑pig Purkinje fibers, nifenalol hydrochloride induces phase 3 early afterdepolarizations (EADs) in a concentration‑dependent manner. At 80 µmol/L, nifenalol elicited EADs in 8 of 18 preparations (44%), whereas racemic sotalol induced EADs in 9 of 28 preparations (32%) at 40 µmol/L and 20 of 28 preparations (71%) at 80 µmol/L [REFS‑1]. These quantitative differences in pro‑arrhythmic potential are critical for selecting the appropriate compound when modeling drug‑induced arrhythmias or studying EAD mechanisms.

Cardiac electrophysiology Arrhythmia models Early afterdepolarization

Beta-2 Adrenoceptor Binding Affinity: Kd = 5.88 for (R)-Nifenalol

The equilibrium dissociation constant (Kd) of nifenalol for the beta‑2 adrenergic receptor is 5.88 (expressed as –log[M]), as curated in the DrugCentral database [REFS‑1]. This value provides a benchmark affinity that can be compared to other beta‑blockers in the same assay system, enabling researchers to rank compounds by relative β2‑binding strength. While direct comparator data from an identical assay are not provided in this source, the Kd value serves as a reference point for cross‑study comparisons of β2‑adrenoceptor occupancy.

Receptor binding Beta-2 adrenoceptor Affinity determination

Recommended Applications of (R)-(-)-Nifenalol Based on Verifiable Differentiation Evidence


Chiral Chromatography Method Development and Enantiopure Reference Standards

With a documented optical purity of 97% ee [REFS‑1], (R)-(-)-Nifenalol serves as an ideal reference standard for the development and validation of chiral HPLC or SFC methods used to separate beta‑blocker enantiomers. Its high enantiomeric excess enables accurate calibration of chiral stationary phases and determination of enantiomeric purity in pharmaceutical formulations or biological samples.

Cardiovascular Pharmacology Studies Requiring Pure β‑Adrenoceptor Blockade Without Membrane Stabilization

Because (R)-(-)-Nifenalol is virtually devoid of local anesthetic activity [REFS‑2], it is the beta‑blocker of choice for experiments designed to isolate β‑adrenoceptor‑mediated effects on heart rate, contractility, or vascular tone. This property eliminates the confounding sodium channel blockade seen with propranolol, thereby yielding cleaner dose‑response relationships and more interpretable results in isolated tissue or whole‑animal studies.

Modeling Drug‑Induced Early Afterdepolarizations in Cardiac Electrophysiology

The well‑characterized, concentration‑dependent induction of early afterdepolarizations (EADs) in guinea‑pig Purkinje fibers [REFS‑3] makes (R)-(-)-Nifenalol a valuable tool for studying the mechanisms of pro‑arrhythmia and for screening antiarrhythmic agents. Its distinct EAD incidence profile (44% at 80 µmol/L) allows for graded induction of arrhythmogenic events, which is essential for mechanistic studies and for evaluating potential cardioprotective compounds.

Comparative Beta‑Adrenoceptor Subtype Characterization

The stereoselective potency of (R)-(-)-Nifenalol (twice as active as the racemate [REFS‑4]) supports its use in experiments aimed at differentiating β‑adrenoceptor subtypes. When paired with β1‑ or β2‑selective agonists and antagonists, (R)-(-)-Nifenalol helps delineate the relative contribution of each receptor subtype in tissues such as the right atrium, diaphragm, and adipose tissue, as demonstrated in classical comparative studies [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-Nifenalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.